![molecular formula C9H14Cl2N2O B1492900 3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride CAS No. 1187930-12-6](/img/structure/B1492900.png)
3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride
Overview
Description
Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring). Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds . By extension, the derivatives are also referred to as oxazines .
Synthesis Analysis
A commercially available dihydro-1,3-oxazine is a reagent in the Meyers synthesis of aldehydes . The synthesis of oxazines often involves the reaction of 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically .Chemical Reactions Analysis
The parent compound 1,4-oxazine has never been prepared and work on it has so far been restricted to theoretical predictions of bond lengths and electron distribution .Physical And Chemical Properties Analysis
Physical properties of oxazines include color, density, hardness, and melting and boiling points . Oxazine dyes exhibit solvatochromism .Scientific Research Applications
Antibacterial and Antifungal Activities
This compound has been found to possess potential as an antimicrobial agent. It has been used to screen for antibacterial and antifungal activities, indicating its usefulness in combating microbial infections .
Anti-HIV Activity
Research has discovered a broad biological activity for these compounds, including anti-HIV properties. This suggests potential applications in the treatment or prevention of HIV infection .
Anticancer Activity
The compound has shown effective inhibitory activity against human DNA topoisomerase I, which is promising for future anticancer agent designs. Additionally, it has been evaluated as an inhibitor of bromodomain and extra-terminal proteins (BETs), which play important roles in cancer .
Anticonvulsant Activity
The oxazine derivatives have been associated with anticonvulsant effects, which could be beneficial in the treatment of seizure disorders .
Anti-inflammatory Activity
Compounds synthesized from this chemical have been tested for anti-inflammatory activity, suggesting potential use in treating inflammation-related conditions .
Future Directions
The morpholine (1,4-oxazinane) motif attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This suggests that research into similar compounds, such as “3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride”, could be a fruitful area for future study.
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c10-5-7-6-12-9-4-2-1-3-8(9)11-7;;/h1-4,7,11H,5-6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTIHHKFSGPTJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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